FABr Reduces Halide Vacancy Defect Density: Direct DFT Comparison of FAPbBr₃ vs. MAPbBr₃ Ion Migration
Density functional theory (DFT) calculations directly comparing FAPbBr₃ and MAPbBr₃ crystals demonstrate that FABr-derived FAPbBr₃ exhibits substantially lower Br vacancy and interstitial formation energies, as well as a higher Br migration barrier, which directly suppresses detrimental ion migration. The transition energy barrier for Br migration through vacancies within the bulk phase is lower in MAPbBr₃ than in FAPbBr₃, and FAPbBr₃ has a much higher rotation barrier of the organic cation, indicating stronger H-bonding with Br [1].
| Evidence Dimension | Br vacancy/interstitial formation energy, Br migration barrier, organic cation rotation barrier |
|---|---|
| Target Compound Data | Much higher organic cation rotation barrier; lower Br vacancy/interstitial formation energy; higher Br migration barrier |
| Comparator Or Baseline | MAPbBr₃ (methylammonium lead bromide) |
| Quantified Difference | Br vacancies and interstitials have much lower formation energies and higher density in MAPbBr₃; Br migration barrier is lower in MAPbBr₃; FAPbBr₃ has much higher rotation barrier |
| Conditions | DFT calculations on cubic-phase MAPbBr₃ and FAPbBr₃ crystals |
Why This Matters
Lower defect formation and higher migration barriers translate directly to reduced ion migration and improved long-term operational stability in FABr-based perovskite devices compared to MABr-based analogs.
- [1] Oranskaia, A. et al. Halogen Migration in Hybrid Perovskites: The Organic Cation Matters. J. Phys. Chem. Lett. 2018, 9 (18), 5474–5480. View Source
